

Spectroscopic Analysis of 2-Methylterephthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylterephthalonitrile**, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Methylterephthalonitrile**. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Methylterephthalonitrile**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~7.85	d	1H	Ar-H
~7.70	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~2.60	s	3H	-CH ₃

Predicted for a solution in CDCl₃ at 400 MHz. d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Methylterephthalonitrile**

Chemical Shift (δ) [ppm]	Assignment
~142.0	Ar-C-CH ₃
~134.5	Ar-CH
~133.0	Ar-CH
~132.5	Ar-CH
~118.0	Ar-C-CN
~117.5	Ar-C-CN
~116.5	-CN
~116.0	-CN
~20.0	-CH ₃

Predicted for a solution in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Methylterephthalonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2970-2850	Medium	Aliphatic C-H Stretch
2230-2210	Strong, Sharp	C≡N (Nitrile) Stretch[1]
1600-1450	Medium-Weak	Aromatic C=C Ring Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **2-Methylterephthalonitrile** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
142	High	[M] ⁺ (Molecular Ion)
141	Medium	[M-H] ⁺
115	High	[M-HCN] ⁺
89	Medium	[M-2HCN] ⁺ or [C ₇ H ₅] ⁺

M represents the molecular weight of **2-Methylterephthalonitrile** (142.16 g/mol).

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms within the **2-Methylterephthalonitrile** molecule.

Methodology:

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 5-10 mg of **2-Methylterephthalonitrile**.[\[2\]](#)
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended.[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
 - Ensure complete dissolution by gentle vortexing or sonication.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[\[2\]](#)
- Instrumental Parameters (Example for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Acquire the spectrum at a proton frequency of 400 MHz.
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - The relaxation delay should be set to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire the spectrum at a carbon frequency of 100 MHz.
 - Use proton decoupling to simplify the spectrum.
 - Set the spectral width to approximately 220 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

- A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).^[3]
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methylterephthalonitrile** by measuring the absorption of infrared radiation.

Methodology (Thin Film Method):

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **2-Methylterephthalonitrile** in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.^{[4][5]}
 - Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop or two of the solution to the center of the salt plate.^{[4][5]}
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.^{[4][5]} The film should be translucent.
- Instrumental Parameters (FT-IR Spectrometer):
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty spectrometer.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of **2-Methylterephthalonitrile**.

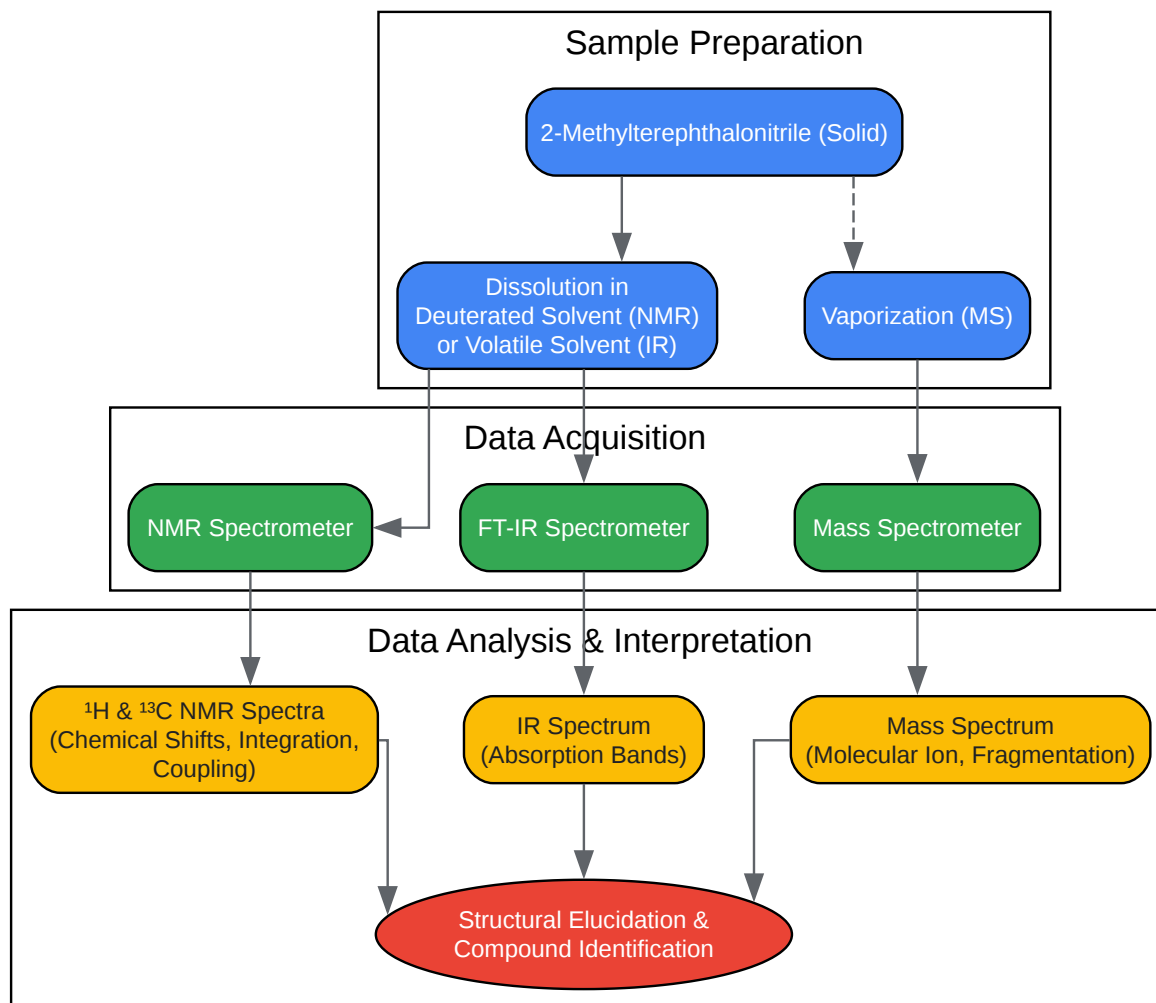
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized by heating under high vacuum.[\[6\]](#)
[\[7\]](#)
- Ionization:
 - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[\[6\]](#)[\[8\]](#) This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation:
 - The excess energy imparted during ionization causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.[\[9\]](#)[\[10\]](#)
- Mass Analysis:

- Accelerate the positively charged ions (both the molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - A detector records the abundance of each ion at a specific m/z value.
 - The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .
 - The peak with the highest m/z is typically the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.[\[10\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methylterephthalonitrile**.



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Caption: General workflow for the spectroscopic analysis of **2-Methylterephthalonitrile**.

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